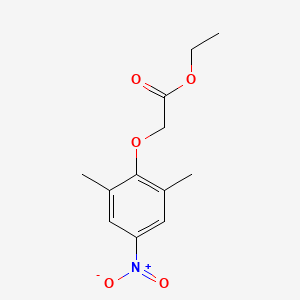

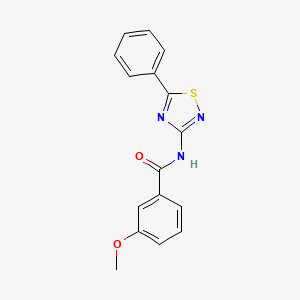

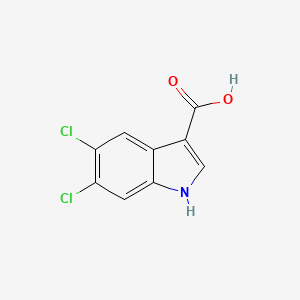

![molecular formula C16H16N4O5S B2491036 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 868212-81-1](/img/structure/B2491036.png)

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the given molecule involves complex chemical reactions, often starting from specific pyrimidine derivatives or sulfonamides. For example, studies have reported the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides showing anti-inflammatory and anti-cancer activities (Gangapuram & Redda, 2009). Another study described the synthesis of novel 5-methyl-4-thiopyrimidine derivatives for their cytotoxic activity (Stolarczyk et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often analyzed through techniques like X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives have been detailed, highlighting the importance of substituents on the pyrimidine ring (Stolarczyk et al., 2018).

Chemical Reactions and Properties

Research on similar compounds emphasizes the versatility of pyrimidine derivatives in chemical reactions, leading to various biological activities. For example, N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides were identified as potent and selective inhibitors of Lck, highlighting the role of hydrogen bonds in their selectivity (Deak et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. While specific details for the compound are not provided, studies on related molecules offer insights into how such properties are determined and their implications for biological activity and stability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for understanding the potential applications of these compounds. For instance, the synthesis and biological evaluation of novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides demonstrated moderate cytotoxicity activity against cancer cell lines, highlighting the influence of chemical structure on biological activity (Liu et al., 2016).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques

Advanced synthesis techniques, including microwave-assisted methods, have been developed for pyrimidine derivatives, showcasing efficient routes for creating complex molecules with potential applications in materials science and chemical engineering. For example, microwave-assisted solution- and solid-phase synthesis offers rapid and efficient pathways for producing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, indicating a broader utility in synthetic chemistry (Matloobi & Kappe, 2007).

Crystal Structure

Studies on the crystal structure of pyrimidine derivatives, such as the synthesis and crystal structure of 4-(4,6-dimethoxyl -pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, provide insights into molecular configurations that are crucial for understanding the compound's interactions and stability, which could inform materials science and nanotechnology applications (Ji, 2006).

Biological Applications

Anticancer Activity

The exploration of pyrazolopyrimidine derivatives in anticancer research highlights the potential of these compounds in developing new therapeutic agents. For instance, novel pyrazolopyrimidines derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, providing a foundation for future drug development efforts (Rahmouni et al., 2016).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other sulfamoylphenyl compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Sulfamoylphenyl compounds often interfere with enzymatic activity, which could disrupt a variety of cellular processes .

Pharmacokinetics

Its molecular weight (30634 g/mol ) suggests it may be well absorbed and distributed throughout the body. Its sulfamoyl group could make it susceptible to metabolism by the liver, and it may be excreted in the urine .

Result of Action

Some sulfamoylphenyl compounds have been shown to have antifungal activity , suggesting this compound may also have potential antimicrobial effects.

Propriétés

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S/c1-11-6-7-17-16(18-11)20-26(22,23)13-4-2-12(3-5-13)19-15(21)14-10-24-8-9-25-14/h2-7,10H,8-9H2,1H3,(H,19,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVARLHLTHUDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

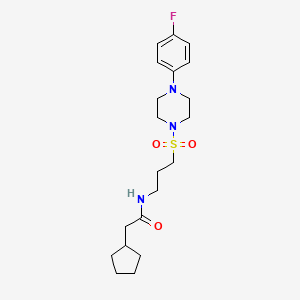

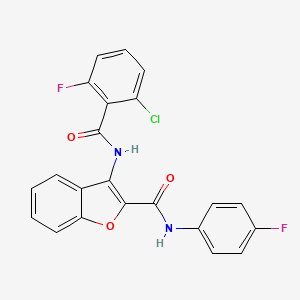

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)

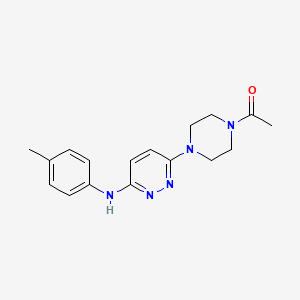

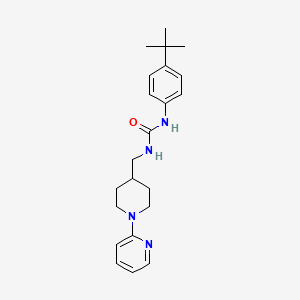

![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)

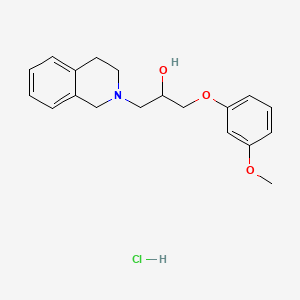

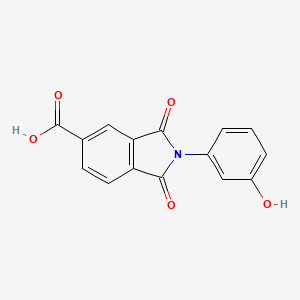

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)

![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2490970.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)